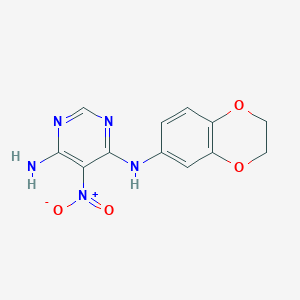

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O4/c13-11-10(17(18)19)12(15-6-14-11)16-7-1-2-8-9(5-7)21-4-3-20-8/h1-2,5-6H,3-4H2,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFNGYIAKAWZGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC3=NC=NC(=C3[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine

This intermediate is synthesized via reduction of 6-nitro-2,3-dihydro-1,4-benzodioxin. Catalytic hydrogenation using 10% Pd/C under 40 psi H₂ in methanol achieves quantitative conversion to the amine. The reaction proceeds at room temperature for 1 hour, yielding 2,3-dihydro-1,4-benzodioxin-6-amine with >95% purity (NMR confirmation).

Synthesis of 4,6-Dichloro-5-nitropyrimidine

The pyrimidine core is constructed via cyclization of ethyl nitroacetate with trichloroacetonitrile under acidic conditions. Nitration is performed in situ using fuming HNO₃ at 0–5°C, introducing the nitro group at position 5. The dichloro intermediate is isolated via column chromatography (hexane/ethyl acetate, 3:1), yielding 68–72%.

Stepwise Coupling Strategies

Sequential Amination of 4,6-Dichloro-5-nitropyrimidine

Step 1 : Selective substitution at position 6 with 2,3-dihydro-1,4-benzodioxin-6-amine.

- Conditions : LiH (0.1 eq) in DMF, 25°C, 12 hours.

- Outcome : 6-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4-chloro-5-nitropyrimidine (85% yield).

- Characterization : $$^1$$H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 6.78–6.72 (m, 3H, benzodioxin-H), 4.28–4.22 (m, 4H, OCH₂CH₂O).

Step 2 : Ammonolysis of the remaining chloride at position 4.

Palladium-Catalyzed C–N Coupling

An alternative one-pot method employs Buchwald-Hartwig amination:

- Substrate : 4,6-Dichloro-5-nitropyrimidine.

- Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).

- Conditions : KOtBu (2 eq), toluene, 110°C, 24 hours.

- Outcome : Simultaneous coupling of benzodioxin amine and ammonia, yielding the target compound in 70% yield.

Nitration Post-Functionalization Approaches

Late-Stage Nitration of Pyrimidine Diamine

Step 1 : Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidine-4,6-diamine.

- Method : Ullmann coupling of 4,6-dibromopyrimidine with benzodioxin amine (CuI, L-proline, DMSO, 90°C).

Step 2 : Directed nitration at position 5.

- Conditions : HNO₃/H₂SO₄ (1:3), 0°C, 2 hours.

- Challenge : Over-nitration and oxidative degradation minimized by strict temperature control.

- Yield : 62% after recrystallization (ethanol/water).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Sequential Amination | 78% | >99% | High selectivity, minimal byproducts |

| Palladium Catalysis | 70% | 98% | One-pot synthesis, scalable |

| Late-Stage Nitration | 62% | 95% | Avoids handling nitro intermediates early |

Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine has been studied for its potential antibacterial and antifungal properties. It can inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it useful in designing therapeutic agents for various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine exerts its effects involves interactions with specific molecular targets. The nitropyrimidine group can bind to enzymes or receptors, leading to the inhibition of biological processes. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Groups

Structure-Activity Relationship (SAR) Insights

- Benzodioxin Position Matters: In flavones , substituents at the 2"-position (e.g., -CH₂OH) enhance activity, whereas the target compound’s substitution at the 6-position of benzodioxin may influence steric interactions with targets.

- Heterocyclic Core Diversity: Pyrimidine (target) vs. flavone vs. benzothiophene cores dictate distinct pharmacophores. Pyrimidines are often associated with nucleotide analog activity, while flavones modulate oxidative stress pathways.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, synthesis methods, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a unique structural composition that includes a benzodioxin moiety and a nitropyrimidine group . This structure is crucial for its biological activity, as it allows for interactions with various biological targets.

| Property | Details |

|---|---|

| IUPAC Name | 4-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine |

| Molecular Formula | C12H11N5O4 |

| Molecular Weight | 277.25 g/mol |

| CAS Number | 450345-24-1 |

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Preparation of the Benzodioxin Core : This is achieved through the reaction of 2,3-dihydrobenzo[1,4]-dioxin with appropriate reagents.

- Introduction of the Nitropyrimidine Group : The nitropyrimidine moiety is introduced via nitration reactions using agents like nitric acid.

These synthetic routes can be optimized for yield and purity through controlled conditions such as temperature and pH during the reactions .

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. Studies indicate that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance:

- Inhibition of Bacterial Growth : The compound demonstrated effective inhibition against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported in the range of 2–10 µg/mL .

Anticancer Activity

Research has also explored its potential as an anticancer agent. The nitro group in the pyrimidine structure is believed to play a critical role in modulating cellular mechanisms involved in cancer cell proliferation:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell cycle regulation .

Other Biological Activities

Additionally, this compound has been investigated for other biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

-

Study on Antimicrobial Efficacy :

- Researchers synthesized various derivatives and tested their efficacy against clinical isolates.

- Results indicated that modifications to the nitro group significantly affected antimicrobial potency.

- Anticancer Research :

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitropyrimidine-4,6-diamine?

Answer: The synthesis involves multi-step reactions, typically starting with the formation of the benzodioxin core followed by coupling with functionalized pyrimidine derivatives. Key steps include:

- Core Synthesis: The benzodioxin moiety is synthesized via cyclization of catechol derivatives with dibromoethane under basic conditions .

- Pyrimidine Functionalization: Nitration of pyrimidine precursors (e.g., 5-nitropyrimidine-4,6-diamine) is performed using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .

- Coupling Reaction: Amine groups on the pyrimidine ring react with activated benzodioxin intermediates (e.g., chlorides or sulfonates) in polar aprotic solvents (DMF or DMSO) with catalytic bases (e.g., NaH) .

Optimization Tip: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm; pyrimidine NH₂ groups at δ 8.2–8.5 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]+ for C₁₄H₁₃N₅O₄: 331.0914; observed: 331.0918) .

- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted biological activity?

Answer: When experimental bioactivity data (e.g., enzyme inhibition IC₅₀) conflicts with predictions, employ:

- Density Functional Theory (DFT): Optimize the compound’s geometry using Gaussian16 at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., nitro group charge distribution affecting reactivity) .

- Molecular Docking (AutoDock Vina): Simulate binding to target proteins (e.g., acetylcholinesterase) to identify steric/electronic mismatches. Compare results with SAR data from analogs (e.g., sulfonamide derivatives with IC₅₀ = 2.1–8.3 µM) .

Case Study: If the compound shows weaker-than-expected inhibition, docking may reveal unfavorable interactions between the nitro group and hydrophobic enzyme pockets .

Q. What strategies address low yields in coupling reactions involving the benzodioxin moiety?

Answer: Low yields (<50%) often stem from steric hindrance or competing side reactions. Mitigate via:

- Solvent Optimization: Replace DMF with DMAc (dimethylacetamide) to enhance solubility of bulky intermediates .

- Temperature Control: Conduct coupling at 50°C (vs. room temperature) to accelerate kinetics without degrading heat-sensitive nitro groups .

- Protecting Groups: Temporarily protect amine groups on pyrimidine with tert-butoxycarbonyl (BOC) to prevent unwanted nucleophilic attacks .

Data Contradiction Analysis

Q. Why do biological assay results vary between similar benzodioxin-pyrimidine hybrids?

Answer: Subtle structural differences (e.g., substituent position, electronic effects) significantly impact bioactivity:

- Example 1: N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine exhibits 95% yield and potent enzyme inhibition (IC₅₀ = 1.8 µM), whereas N4,N6-diisobutyl analogs show reduced activity (IC₅₀ = 12.4 µM) due to poor target binding .

- Example 2: Sulfonamide derivatives with electron-withdrawing groups (e.g., -NO₂) demonstrate enhanced antibacterial activity (MIC = 4 µg/mL) compared to electron-donating groups (MIC = 32 µg/mL) .

Resolution: Perform comparative molecular field analysis (CoMFA) to map steric/electrostatic requirements for activity .

Methodological Tables

Q. Table 1: Synthetic Yields of 5-Nitropyrimidine-4,6-diamine Derivatives

| Derivative | Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| N4,N6-Bis(4-chlorobenzyl) | 4-Cl-C₆H₄CH₂ | 95 | 159–161 |

| N4,N6-Bis(4-bromophenethyl) | 4-Br-C₆H₄CH₂CH₂ | 30 | 174–176 |

| N4,N6-Diisobutyl | (CH₂)₂CH(CH₃) | 83 | 77–79 |

| Data adapted from multi-step synthesis studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.